(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a chloro substituent at the fourth position, a propyl group at the first position, and a hydroxymethyl group at the third position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the pyrazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (4-Chloro-1-propyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Formation of 1-propyl-1H-pyrazol-3-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups may play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a methyl group instead of a propyl group.
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.
(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the chloro group enhances its reactivity in substitution reactions, while the propyl group may influence its lipophilicity and biological activity.
Properties
IUPAC Name |
(4-chloro-1-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUYVWIFGBEKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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